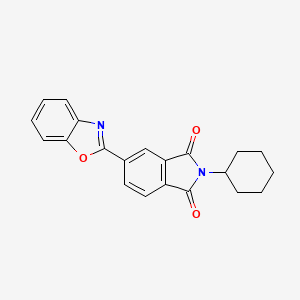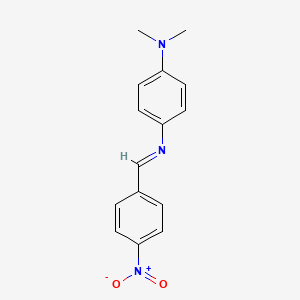![molecular formula C15H15ClN2OS2 B5701632 N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5701632.png)
N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea, also known as CMPTU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CMPTU belongs to the class of thiourea compounds and has been found to exhibit various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea is not fully understood. However, it has been suggested that N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea exerts its effects through the inhibition of various enzymes, including topoisomerase II, tyrosinase, and α-glucosidase. N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular metabolism.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce oxidative stress. N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has also been found to improve glucose tolerance, insulin sensitivity, and lipid metabolism. In addition, N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to protect against neuronal damage and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea in lab experiments is its low toxicity. N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has been found to exhibit low toxicity in various cell lines and animal models. Another advantage of using N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea is its stability. N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to be stable under various conditions, including high temperature and pH. However, one limitation of using N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea is its solubility. N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has low solubility in water, which may limit its use in certain experiments.
Orientations Futures
For the study of N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea include further exploration of its anticancer and antidiabetic properties, as well as its potential use in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea involves the reaction of 5-chloro-2-methoxyaniline with 2-(methylthio)phenyl isothiocyanate in the presence of a base. The resulting product is then purified through recrystallization to obtain N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea in its pure form.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer, antidiabetic, and neuroprotective effects. In cancer research, N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In diabetic research, N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has been found to improve glucose tolerance and insulin sensitivity. In neuroprotective research, N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to protect against oxidative stress-induced neuronal damage.
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(2-methylsulfanylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS2/c1-19-13-8-7-10(16)9-12(13)18-15(20)17-11-5-3-4-6-14(11)21-2/h3-9H,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJMEXNRWPTNDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)NC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5701551.png)


![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5701568.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B5701605.png)
![3-methoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5701615.png)
![2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5701623.png)
![4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B5701630.png)
![2-{2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B5701637.png)
![4-(4-{[3-(3,4-dichlorophenyl)acryloyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B5701643.png)


![N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5701667.png)